molecular formula C15H22N2O3 B12463647 N-(heptan-2-yl)-3-methyl-4-nitrobenzamide

N-(heptan-2-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B12463647
M. Wt: 278.35 g/mol
InChI Key: DUBMQFMXSSJZJT-UHFFFAOYSA-N
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Description

N-(heptan-2-yl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a heptan-2-yl group attached to the nitrogen atom, a methyl group at the 3-position, and a nitro group at the 4-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with heptan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions with various electrophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Reduction: 3-methyl-4-amino-N-(heptan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

    Hydrolysis: 3-methyl-4-nitrobenzoic acid and heptan-2-amine.

Scientific Research Applications

N-(heptan-2-yl)-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(heptan-2-yl)-3-methyl-4-nitrobenzamide can be compared with other benzamide derivatives such as:

    N-(heptan-2-yl)-3-methyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    N-(heptan-2-yl)-3-methyl-4-chlorobenzamide:

    N-(heptan-2-yl)-3-methyl-4-hydroxybenzamide: Features a hydroxyl group, which can participate in different types of chemical reactions compared to the nitro group.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-heptan-2-yl-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C15H22N2O3/c1-4-5-6-7-12(3)16-15(18)13-8-9-14(17(19)20)11(2)10-13/h8-10,12H,4-7H2,1-3H3,(H,16,18)

InChI Key

DUBMQFMXSSJZJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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